molecular formula C7H4Br2N2 B1420409 3,6-Dibromoimidazo[1,2-a]pyridine CAS No. 1065074-14-7

3,6-Dibromoimidazo[1,2-a]pyridine

Cat. No.: B1420409
CAS No.: 1065074-14-7
M. Wt: 275.93 g/mol
InChI Key: OREHQDRYMUUZGL-UHFFFAOYSA-N
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Description

3,6-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N2. It is a derivative of imidazo[1,2-a]pyridine, characterized by the presence of two bromine atoms at the 3rd and 6th positions of the imidazo[1,2-a]pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromoimidazo[1,2-a]pyridine typically involves the bromination of imidazo[1,2-a]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to changes in the electronic structure of the imidazo[1,2-a]pyridine ring .

Scientific Research Applications

3,6-Dibromoimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dibromoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoimidazo[1,2-a]pyridine: A related compound with a single bromine atom at the 6th position.

    3-Bromoimidazo[1,2-a]pyridine: A compound with a single bromine atom at the 3rd position.

    Imidazo[1,2-a]pyridine: The parent compound without any bromine substitutions.

Uniqueness

The dual bromination enhances its ability to participate in various chemical reactions and increases its potential as a versatile building block in organic synthesis .

Properties

IUPAC Name

3,6-dibromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHQDRYMUUZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674717
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065074-14-7
Record name 3,6-Dibromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6-bromo-imidazo[1,2-a]pyridine (1 eq, 96 mmol, 19 g) in acetic acid (200 ml) under an inert atmosphere of argon is added dropwise bromine (1 eq, 96 mmol, 4.9 ml). After stirring at room temperature for 1 hour, the reaction mixture is filtered to afford the title compound as a beige solid; [M+H]+=275/277/278
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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